molecular formula C23H26F2N4O2 B10935817 4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10935817
M. Wt: 428.5 g/mol
InChI Key: QVWAZACLBKECTL-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrazolo[3,4-b]pyridin-6-one core through cyclization reactions.
  • Introduction of the difluoromethyl group via nucleophilic substitution.
  • Attachment of the quinolinyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-7-{3-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-OXOPROPYL}-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H26F2N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C23H26F2N4O2/c1-4-29-15(3)21-17(22(24)25)13-20(31)28(23(21)26-29)11-9-19(30)27-10-5-6-16-12-14(2)7-8-18(16)27/h7-8,12-13,22H,4-6,9-11H2,1-3H3

InChI Key

QVWAZACLBKECTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCCC4=C3C=CC(=C4)C)C(F)F)C

Origin of Product

United States

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